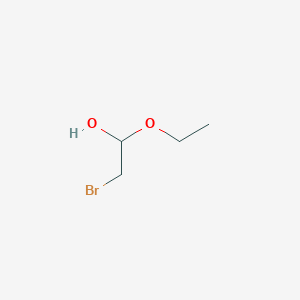
2-Bromo-1-ethoxyethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-ethoxyethan-1-ol is an organic compound with the molecular formula C4H9BrO2 It is a brominated alcohol and ether, characterized by the presence of both a bromine atom and an ethoxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-ethoxyethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 1-ethoxyethanol. This reaction typically uses bromine (Br2) or hydrobromic acid (HBr) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxyethan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-ethoxyethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 1-ethoxyethanol or ethoxyethanamine derivatives.
Oxidation: Formation of ethoxyacetaldehyde or ethoxyacetic acid.
Reduction: Formation of 1-ethoxyethanol.
Scientific Research Applications
2-Bromo-1-ethoxyethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates. It can be used to investigate the mechanisms of enzyme inhibition and activation.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxyethan-1-ol involves its reactivity as a brominated alcohol and ether. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo various transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethoxyethane: Similar structure but lacks the hydroxyl group.
2-Bromo-1,1-diethoxyethane: Contains two ethoxy groups instead of one.
2-Bromoethanol: Lacks the ethoxy group, making it more reactive.
Uniqueness
2-Bromo-1-ethoxyethan-1-ol is unique due to the presence of both a bromine atom and an ethoxy group attached to an ethan-1-ol backbone. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.
Properties
CAS No. |
294864-24-7 |
|---|---|
Molecular Formula |
C4H9BrO2 |
Molecular Weight |
169.02 g/mol |
IUPAC Name |
2-bromo-1-ethoxyethanol |
InChI |
InChI=1S/C4H9BrO2/c1-2-7-4(6)3-5/h4,6H,2-3H2,1H3 |
InChI Key |
RLSMARKFQHRDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















